

# Measuring membrane tension changes during cell division with Flipper-TR 5.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Flipper-TR 5

Cat. No.: B12377110

[Get Quote](#)

## Measuring Membrane Tension Dynamics During Cell Division Using Flipper-TR

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Cell division, or mitosis, is a fundamental biological process involving dramatic changes in cell shape, driven by a tightly regulated interplay of intracellular forces. A key physical parameter governing these morphological changes is membrane tension, the force acting on the plane of the cell membrane. Dysregulation of membrane tension can lead to defects in cell division and is implicated in various pathological conditions, including cancer. Flipper-TR is a fluorescent membrane probe specifically designed to measure membrane tension in living cells. Its fluorescence lifetime is sensitive to the lipid packing of the membrane, which in turn is influenced by membrane tension. This application note provides a detailed guide for utilizing Flipper-TR to quantitatively measure changes in membrane tension throughout the different stages of cell division.

Flipper-TR is a mechanosensitive fluorescent probe that reports on the physical state of the lipid bilayer.[1][2] In a relaxed membrane, the probe's two dithienothiophene moieties are in a twisted conformation. As membrane tension increases, the lipid packing becomes more ordered, forcing the Flipper-TR molecule into a more planar conformation.[2][3] This

planarization leads to an increase in its fluorescence lifetime.[2] By employing Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can spatially and temporally map these changes in membrane tension within living cells.[4]

## Data Presentation

Quantitative analysis of Flipper-TR fluorescence lifetime provides a proxy for membrane tension. The data is typically acquired using FLIM and analyzed by fitting the fluorescence decay curves to a bi-exponential model. The longer lifetime component ( $\tau_1$ ) is used to report on membrane tension.[1]

Table 1: Representative Flipper-TR Fluorescence Lifetime Changes During Cell Division

Cell Cycle Stage	Location	Average Fluorescence Lifetime ( $\tau_1$ , ns)	Qualitative Tension Change
Interphase (Adherent)	Plasma Membrane	~4.5 - 5.5	Baseline
Mitosis (General)	Plasma Membrane	~4.15 - 5.15 (a decrease of ~0.35 ns compared to interphase)	Overall Decrease
Prophase/Metaphase	Cell Poles	Higher Lifetime	Increased Tension
Anaphase	Cleavage Furrow	Lower Lifetime	Decreased Tension
Telophase/Cytokinesis	Ingression Furrow	Dynamic Changes	Spatiotemporal Fluctuations

Note: The absolute lifetime values can vary depending on the cell type, instrumentation, and specific experimental conditions. The data presented here is a representative summary based on published findings. It has been observed that mitotic cells, in general, show a lower Flipper-TR lifetime compared to adherent interphase cells, suggesting a more disordered membrane state, which may be influenced by changes in lipid composition during mitosis.[1]

## Experimental Protocols

## Cell Culture and Synchronization

To study membrane tension at specific stages of cell division, it is essential to have a synchronized population of cells. HeLa cells are a commonly used cell line for this purpose.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Thymidine
- Nocodazole
- Glass-bottom imaging dishes

Protocol: Double Thymidine Block for Synchronization at G1/S Boundary

- Seed HeLa cells in glass-bottom imaging dishes at a density that will allow them to reach 30-40% confluency.
- Allow cells to adhere and grow for 24 hours.
- Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests the cells at the G1/S boundary.
- Release the cells from the block by washing twice with warm PBS and adding fresh, pre-warmed culture medium.
- Incubate for 9-10 hours.
- Add thymidine again to a final concentration of 2 mM and incubate for another 15-16 hours. This constitutes the second block.

- To collect cells progressing through G2 and M phase, release the cells from the second thymidine block by washing twice with warm PBS and adding fresh, pre-warmed culture medium. Cells will proceed through the cell cycle in a synchronized manner.

#### Protocol: Nocodazole Block for Synchronization in Mitosis

- Following release from a single or double thymidine block (after the 9-10 hour release period), add nocodazole to the culture medium to a final concentration of 100 ng/mL.
- Incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.
- To observe progression through mitosis, gently wash out the nocodazole with warm PBS and replace it with fresh, pre-warmed culture medium. Imaging can commence immediately.

## Flipper-TR Staining

#### Materials:

- Flipper-TR probe (from a commercial supplier like Spirochrome)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium

#### Protocol:

- Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.
- On the day of the experiment, dilute the Flipper-TR stock solution in pre-warmed cell culture medium to a final working concentration of 1  $\mu$ M.
- Remove the culture medium from the synchronized cells and add the Flipper-TR staining solution.
- Incubate the cells for 15-30 minutes at 37°C and 5% CO<sub>2</sub>.
- After incubation, the cells can be imaged directly in the staining solution, as Flipper-TR is only fluorescent in the membrane environment.<sup>[5]</sup> Alternatively, for long-term imaging, the

staining solution can be replaced with fresh, pre-warmed medium.

## FLIM Imaging and Data Analysis

### Instrumentation:

- A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
- A pulsed laser with an excitation wavelength of ~488 nm.
- An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).
- An objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
- Environmental chamber to maintain cells at 37°C and 5% CO<sub>2</sub> during imaging.

### Imaging Protocol:

- Place the imaging dish with stained, synchronized cells on the microscope stage within the environmental chamber.
- Locate the cells of interest that are entering or progressing through mitosis.
- Set the excitation laser power to a minimum to avoid phototoxicity.
- Acquire FLIM data over time to capture the different stages of cell division. Ensure sufficient photon counts are collected for accurate lifetime fitting.
- Simultaneously acquire brightfield or DIC images to correlate the fluorescence lifetime data with the morphological changes of the dividing cell.

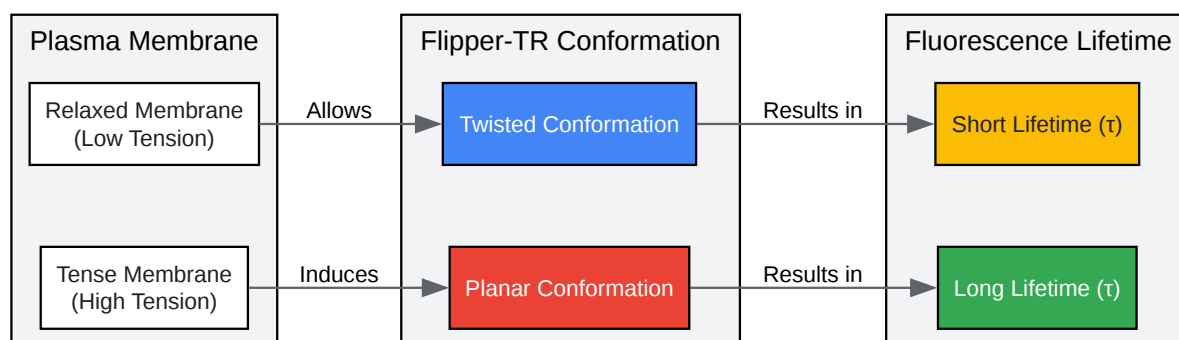
### Data Analysis:

- The acquired FLIM data will be in the form of a photon arrival time histogram for each pixel.
- Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to fit the decay curves.

- Fit the data to a bi-exponential decay model to extract the two lifetime components,  $\tau_1$  and  $\tau_2$ , and their respective amplitudes.
- The longer lifetime component,  $\tau_1$ , is the parameter that correlates with membrane tension.
- Generate fluorescence lifetime maps where the color of each pixel represents the calculated  $\tau_1$  value. This will provide a visual representation of the spatial distribution of membrane tension.
- For quantitative analysis, define regions of interest (ROIs) at different cellular locations (e.g., cell poles, cleavage furrow) and at different time points corresponding to the stages of mitosis.
- Calculate the average  $\tau_1$  value within these ROIs to obtain quantitative measurements of membrane tension changes.

## Visualizations

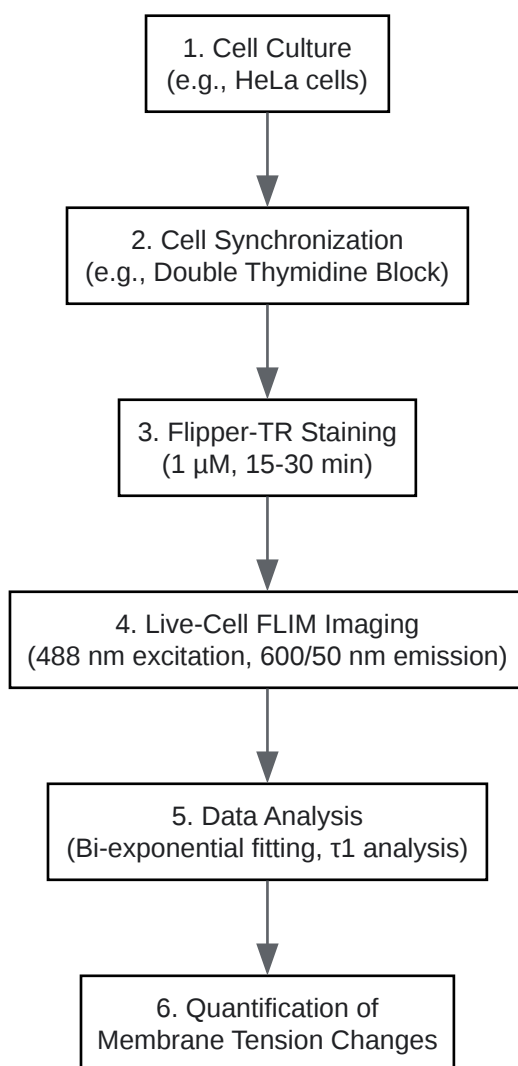
### Signaling Pathway and Probe Mechanism



[Click to download full resolution via product page](#)

Caption: Flipper-TR mechanism for sensing membrane tension.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring membrane tension during cell division.

## Conclusion

Flipper-TR, in conjunction with FLIM, provides a powerful tool for the quantitative analysis of membrane tension dynamics in living cells. The protocols outlined in this application note offer a robust framework for investigating the role of membrane tension during the complex process of cell division. These measurements can provide valuable insights for basic research in cell biology and may have significant implications for understanding diseases characterized by aberrant cell proliferation and for the development of novel therapeutic strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. A Fluorescent Membrane Tension Probe - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 4. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [[spirochrome.com](https://www.spirochrome.com)]
- To cite this document: BenchChem. [Measuring membrane tension changes during cell division with Flipper-TR 5.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377110#measuring-membrane-tension-changes-during-cell-division-with-flipper-tr-5>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)